4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid (CAS 936755-37-2) is a heterocyclic carboxylic acid building block with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol. It features a 1,3,4-oxadiazole core bearing a methyl substituent at the 5-position, connected via a methylene (–CH2–) bridge to a para-benzoic acid moiety.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 936755-37-2
Cat. No. B3001119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid
CAS936755-37-2
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCC1=NN=C(O1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)6-8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyBLSCKLLTGWSWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid (CAS 936755-37-2): Procurement-Relevant Structural and Physicochemical Profile


4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid (CAS 936755-37-2) is a heterocyclic carboxylic acid building block with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It features a 1,3,4-oxadiazole core bearing a methyl substituent at the 5-position, connected via a methylene (–CH2–) bridge to a para-benzoic acid moiety [1]. This scaffold belongs to the privileged 1,3,4-oxadiazole class, which is recognized as a bioisostere for ester and amide functionalities and is widely employed in medicinal chemistry and agrochemical discovery programs [2]. The compound is commercially available from multiple suppliers at purity levels ≥95% and is catalogued as a versatile small-molecule scaffold for fragment-based and hit-to-lead campaigns [1].

Why 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid Cannot Be Swapped Blindly for Its Closest Analogs


Although several oxadiazole-benzoic acid derivatives share superficial structural similarity, three critical molecular features preclude simple interchangeability: (i) the oxadiazole regioisomer (1,3,4- vs. 1,2,4-oxadiazole) dictates a ~10-fold difference in lipophilicity (log D) and measurably alters metabolic stability and hERG inhibition profiles [1]; (ii) the methylene (–CH2–) spacer between the oxadiazole ring and the benzoic acid in the target compound introduces an additional rotational degree of freedom absent in the directly linked analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 892502-28-2), which affects both the spatial vector of the carboxylic acid handle and conformational entropy upon target binding [2]; and (iii) the para-substitution pattern determines the geometry of amide coupling and bioconjugation outcomes, distinguishing it from ortho-substituted isomers that can form intramolecular hydrogen bonds and exhibit altered reactivity . Substituting any of these analogs without accounting for these differences can alter SAR interpretations, lead to irreproducible synthetic yields, or confound biological assay results.

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid: Quantitative Differentiation Evidence Against Key Comparators


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity and Developability Profile Advantage

The target compound contains the 1,3,4-oxadiazole regioisomer, which confers a systematically superior developability profile compared to the 1,2,4-oxadiazole variant found in analogs such as 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 264264-32-6). A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) relative to its 1,2,4-oxadiazole partner [1]. Furthermore, significant differences favoring the 1,3,4-oxadiazole isomers were observed for metabolic stability, aqueous solubility, and hERG inhibition [1]. These differences are attributed to intrinsically different charge distributions and dipole moments between the two regioisomers [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Methylene Spacer vs. Direct Linkage: Conformational Flexibility and Rotatable Bond Differentiation from CAS 892502-28-2

The target compound incorporates a methylene (–CH2–) bridge connecting the 1,3,4-oxadiazole ring to the para-benzoic acid, a feature absent in its closest structural analog, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 892502-28-2), where the oxadiazole ring is directly attached to the phenyl ring. This methylene spacer increases the rotatable bond count from 2 (CAS 892502-28-2) to 3 (target compound) . The additional rotational degree of freedom alters the spatial vector of the carboxylic acid group relative to the oxadiazole core, providing a distinct exit vector for fragment elaboration and affecting the conformational entropy penalty upon protein binding [1]. The molecular formula changes from C10H8N2O3 (MW 204.18) to C11H10N2O3 (MW 218.21) .

Fragment-Based Drug Design Scaffold Geometry Conformational Analysis

Para-Substituted Benzoic Acid vs. Ortho-Substituted Isomer: Distinct Reactivity for Amide Coupling and Bioconjugation Chemistry

The para-substitution pattern of the carboxylic acid on the phenyl ring in the target compound (4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid) differentiates it from the ortho-substituted analog 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 1023816-54-7). In the ortho isomer, the proximity of the carboxylic acid to the oxadiazole ring enables potential intramolecular hydrogen bonding between the acid proton and the oxadiazole nitrogen, which can reduce the effective nucleophilicity of the carboxylate in coupling reactions and alter the pKa of the acid group [1]. The para-substituted target compound lacks this intramolecular interaction, providing a more accessible and predictably reactive carboxylic acid handle for standard amide coupling, esterification, and bioconjugation protocols [1]. This structural difference has been demonstrated to affect reaction yields and coupling efficiency in analogous oxadiazole-benzoic acid series [2].

Synthetic Chemistry Bioconjugation Amide Coupling

1,3,4-Oxadiazole Scaffold as a Superior Bioisostere: Metabolic Stability and Pharmacokinetic Advantages Over Ester/Amide Parent Compounds

The 1,3,4-oxadiazole ring in the target compound functions as a metabolically stable bioisostere for ester and amide functional groups, which are commonly used as carboxylic acid surrogates in prodrug and analog design [1]. Unlike esters, which are susceptible to rapid hydrolysis by plasma and tissue esterases (typical half-lives of minutes to hours in vivo), the 1,3,4-oxadiazole ring is resistant to hydrolytic degradation [1][2]. The 1,3,4-oxadiazole scaffold offers improved metabolic stability while retaining hydrogen bond acceptor capacity comparable to the carbonyl oxygen of esters and amides [1]. Additionally, the 1,3,4-oxadiazole isomer provides enhanced membrane permeability relative to the 1,2,4-oxadiazole counterpart, as evidenced by the ~10-fold lower log D [1]. The target compound maintains a free carboxylic acid for further derivatization while incorporating the oxadiazole as a stable heterocyclic core, combining the synthetic utility of the acid handle with the metabolic advantages of the oxadiazole bioisostere .

Bioisostere Design Metabolic Stability Pharmacokinetics

Commercial Availability with Validated Purity: Reproducibility Advantage for Multi-Step Synthetic Sequences

The target compound (CAS 936755-37-2) is commercially available from multiple independent suppliers with documented purity specifications of ≥95% and cataloged analytical characterization . In contrast, several close analogs, including 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 892502-28-2), are primarily available through custom synthesis with variable lead times and lot-to-lot consistency [1]. The target compound's established commercial supply chain, documented SMILES (CC1=NN=C(CC2=CC=C(C=C2)C(O)=O)O1), and consistent purity levels reduce the risk of synthetic irreproducibility that can arise from trace impurities in building block inputs . The compound has a computed density of 1.3±0.1 g/cm³ and a boiling point of 438.8±55.0 °C at 760 mmHg, providing key parameters for reaction planning and purification method development .

Chemical Sourcing Synthetic Reproducibility Quality Control

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid: Evidence-Backed Application Scenarios for Procurement and Research Use


Fragment-Based Drug Discovery Campaigns Targeting Kinases, GPCRs, or Epigenetic Targets

The target compound serves as an ideal fragment or low-molecular-weight scaffold (MW 218.21) for fragment-based screening and elaboration. Its 1,3,4-oxadiazole core provides a ~10-fold lipophilicity advantage over 1,2,4-oxadiazole alternatives, aligning with fragment physicochemical property guidelines (lower log D reduces nonspecific binding) [1]. The free para-benzoic acid handle enables direct amide coupling to generate diverse fragment-grown libraries without additional deprotection steps. The methylene spacer adds conformational flexibility (3 rotatable bonds vs. 2 in the directly-linked analog CAS 892502-28-2), allowing exploration of distinct binding poses in kinase ATP-binding pockets, GPCR orthosteric sites, or epigenetic reader domains [2]. The 1,3,4-oxadiazole bioisostere further offers esterase-resistant metabolic stability, which is advantageous when progressing fragment hits toward lead compounds without introducing a metabolic liability at the core [1].

Parallel Library Synthesis via Carboxylic Acid Derivatization for SAR Exploration

The para-substituted carboxylic acid of the target compound is sterically unencumbered and free from intramolecular hydrogen bonding (unlike ortho-substituted isomers such as CAS 1023816-54-7), making it a preferred substrate for high-throughput parallel amide coupling, esterification, and hydrazide formation [3]. The documented off-the-shelf availability with ≥95% purity from multiple suppliers (e.g., CheMenu Catalog CM627408) ensures consistent input quality for library production, reducing the risk of failed reactions caused by trace impurities in building blocks . The methylene spacer provides a distinct vector compared to the directly-linked analog (CAS 892502-28-2), enabling access to a different region of chemical space when generating diverse amide libraries for SAR exploration [2].

Agrochemical Lead Discovery Leveraging 1,3,4-Oxadiazole Herbicidal Pharmacophore

1,3,4-Oxadiazole-benzoic acid derivatives have established precedent as herbicidal agents, with patents describing 2-(1,3,4-oxadiazol-2-yl)benzoic acids as active compounds for weed control [4]. The target compound, with its para-methylene-bridged architecture, offers a structurally differentiated scaffold for agrochemical lead generation compared to the known 2-substituted oxadiazole benzoic acids. Its improved physicochemical profile (lower log D vs. 1,2,4-oxadiazole analogs) may translate to favorable environmental fate properties—an important criterion in agrochemical development—while the carboxylic acid handle allows for prodrug strategies (e.g., ester formation) to modulate foliar uptake and phloem mobility [1][4].

Bioconjugation and Chemical Probe Synthesis Requiring Defined Linker Geometry

The methylene spacer in the target compound positions the carboxylic acid at a defined distance and angle from the oxadiazole ring, creating a short, rigid linker with one rotational degree of freedom. This geometry is valuable for designing chemical probes where the spatial relationship between a recognition element (attached via the oxadiazole) and a reporter group or affinity tag (attached via the carboxylic acid) must be precisely controlled [2]. The para-orientation ensures a linear disposition of the two attachment points, which is critical for maintaining target engagement when the probe binds within a narrow protein cleft. The 1,3,4-oxadiazole core's resistance to hydrolytic degradation further ensures probe stability under physiological assay conditions [1].

Quote Request

Request a Quote for 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.